![molecular formula C12H8ClN3O2S B14697183 (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene CAS No. 28547-06-0](/img/structure/B14697183.png)
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a 4-chlorophenylsulfanyl group and a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene typically involves the reaction of 4-chlorothiophenol with 4-nitrobenzenediazonium salt. The reaction is carried out under acidic conditions to facilitate the formation of the diazene linkage. The general reaction scheme is as follows:
Formation of 4-nitrobenzenediazonium salt: This is achieved by treating 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures.
Coupling reaction: The 4-nitrobenzenediazonium salt is then reacted with 4-chlorothiophenol in an acidic medium to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenylsulfanyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products
Reduction: (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (E)-1-[(4-Chlorophenyl)sulfonyl]-2-(4-nitrophenyl)diazene.
Aplicaciones Científicas De Investigación
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(4-nitrophenyl)diazene: Similar structure but with a methyl group instead of a chlorine atom.
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene is unique due to the presence of both a chlorophenylsulfanyl group and a nitrophenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
28547-06-0 |
|---|---|
Fórmula molecular |
C12H8ClN3O2S |
Peso molecular |
293.73 g/mol |
Nombre IUPAC |
(4-chlorophenyl)sulfanyl-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8ClN3O2S/c13-9-1-7-12(8-2-9)19-15-14-10-3-5-11(6-4-10)16(17)18/h1-8H |
Clave InChI |
WNTWDWTTZVDCPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


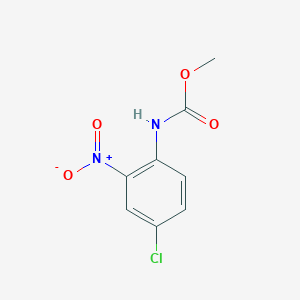

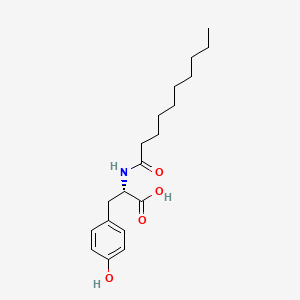
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)

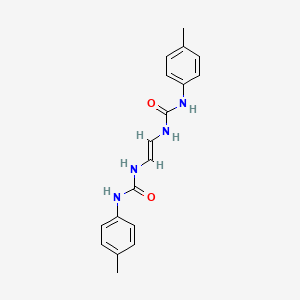
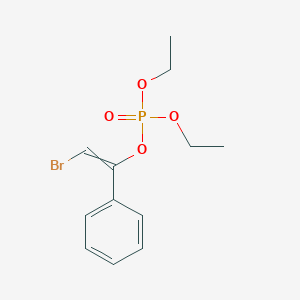
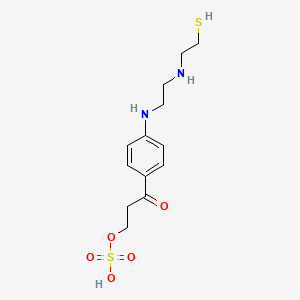
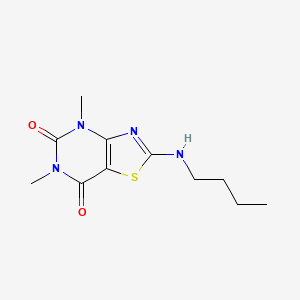
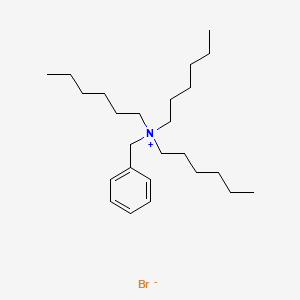
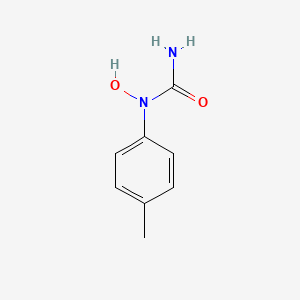
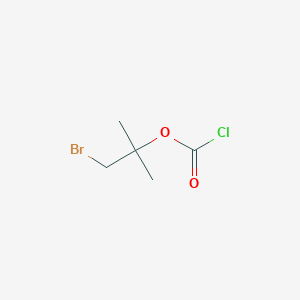
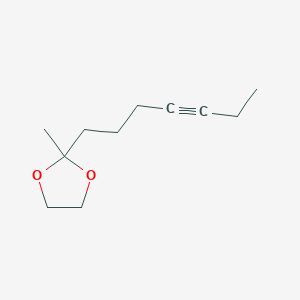
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
